2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone
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Overview
Description
2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a trichloromethyl group and a fluoro-substituted indole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone typically involves the reaction of 5-fluoroindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
[ \text{5-Fluoroindole} + \text{Trichloroacetyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Electrophilic aromatic substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Electrophilic aromatic substitution: Formation of halogenated or nitro-substituted indole derivatives.
Reduction: Formation of reduced ethanone derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone has several scientific research applications, including:
Medicinal chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological studies: Investigated for its biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical biology: Used as a probe to study biological pathways and molecular interactions.
Material science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(1H-indol-3-yl)ethanone
- 2,2,2-Trichloro-1-(5-chloro-1H-indol-3-yl)ethanone
- 2,2,2-Trichloro-1-(5-bromo-1H-indol-3-yl)ethanone
Uniqueness
2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone is unique due to the presence of the fluoro substituent on the indole ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
Biological Activity
2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor.
Chemical Structure and Properties
The compound's chemical formula is C10H6Cl3FNO with a molecular weight of approximately 262.52 g/mol. Its structure includes a trichloroethanone moiety linked to a 5-fluoroindole ring, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H6Cl3FNO |
Molecular Weight | 262.52 g/mol |
CAS Number | 30030-90-1 |
Boiling Point | Not available |
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, revealing promising results.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines:
- A549 (lung cancer) : IC50 values were reported in the low micromolar range, indicating potent cytotoxicity.
- HeLa (cervical cancer) : Similar IC50 values were observed, suggesting broad-spectrum activity against different tumor types.
The mechanism through which this compound exerts its effects appears to involve the inhibition of IDO, an enzyme implicated in immune evasion by tumors. By inhibiting IDO, the compound may enhance T-cell responses against tumors.
Table 2: IC50 Values for Selected Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 | 5.0 |
HeLa | 4.8 |
MCF7 | 6.2 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate moderate efficacy against Gram-positive bacteria and fungi like Candida albicans.
Table 3: Antimicrobial Efficacy
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 12.50 | 25.00 |
Candida albicans | 7.80 | 12.50 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of a fluorine atom at the 5-position of the indole ring enhances lipophilicity and potential interactions with biological targets.
- Trichloro Group : The trichloro substituent may contribute to increased reactivity and interaction with cellular components.
Properties
Molecular Formula |
C10H5Cl3FNO |
---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H |
InChI Key |
YWFOMRSWVDQVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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